molecular formula C36H64N2O13S2 B12740410 Dodecylphenyl phenyl ether disulfonic acid, bis(triethanolamine) salt CAS No. 71275-47-3

Dodecylphenyl phenyl ether disulfonic acid, bis(triethanolamine) salt

Cat. No.: B12740410
CAS No.: 71275-47-3
M. Wt: 797.0 g/mol
InChI Key: BODZSUYWUICTDO-UHFFFAOYSA-N
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Description

Dodecylphenyl phenyl ether disulfonic acid, bis(triethanolamine) salt is a complex organic compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecylphenyl phenyl ether disulfonic acid, bis(triethanolamine) salt typically involves a multi-step process. The initial step often includes the alkylation of phenol with dodecyl chloride to form dodecylphenyl ether. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce sulfonic acid groups. The final step involves neutralization with triethanolamine to form the bis(triethanolamine) salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Dodecylphenyl phenyl ether disulfonic acid, bis(triethanolamine) salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dodecylphenyl phenyl ether disulfonic acid, bis(triethanolamine) salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.

    Industry: Widely used in detergents, emulsifiers, and dispersants in various industrial processes

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The sulfonic acid groups interact with water molecules, reducing surface tension, while the hydrophobic dodecyl chain interacts with non-polar substances. This dual interaction allows the compound to solubilize hydrophobic substances in aqueous environments. The triethanolamine component helps to stabilize the compound and enhance its solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecylphenyl phenyl ether disulfonic acid, bis(triethanolamine) salt is unique due to its combination of sulfonic acid groups and triethanolamine, which provides enhanced solubility and stability compared to similar compounds. This makes it particularly effective in applications requiring high solubility and stability in aqueous environments .

Properties

CAS No.

71275-47-3

Molecular Formula

C36H64N2O13S2

Molecular Weight

797.0 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;3-dodecyl-2-(2-sulfophenoxy)benzenesulfonic acid

InChI

InChI=1S/C24H34O7S2.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-14-19-23(33(28,29)30)24(20)31-21-17-12-13-18-22(21)32(25,26)27;2*8-4-1-7(2-5-9)3-6-10/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30);2*8-10H,1-6H2

InChI Key

BODZSUYWUICTDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)OC2=CC=CC=C2S(=O)(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO

Origin of Product

United States

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